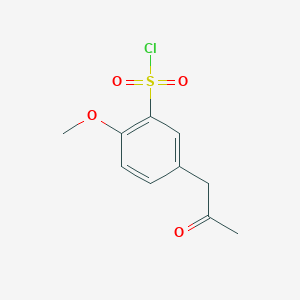
Cyanic acid, 4-methylphenyl ester
Overview
Description
Cyanic acid, 4-methylphenyl ester, also known as 4-methylphenyl cyanoformate, is an organic compound with the molecular formula C8H7NO. It is a member of the cyanate ester family, which are known for their high-temperature stability and excellent mechanical properties. These compounds are widely used in various industrial applications, particularly in the aerospace and electronics industries due to their desirable performance characteristics .
Preparation Methods
The synthesis of cyanic acid, 4-methylphenyl ester typically involves the reaction of 4-methylphenol with cyanogen chloride in the presence of a base. This method is effective for producing aryl cyanates, which are known for their stability and high yield . The reaction conditions generally include a controlled temperature environment to prevent unwanted side reactions and ensure the purity of the product. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Cyanic acid, 4-methylphenyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
Cyanic acid, 4-methylphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of high-performance materials, such as adhesives, coatings, and composite matrices
Mechanism of Action
The mechanism of action of cyanic acid, 4-methylphenyl ester involves its ability to undergo polymerization reactions, forming a network of cyanurate structures. This polymerization is typically initiated by heat or catalysts, leading to the formation of a stable, high-performance polymer . The molecular targets and pathways involved in these reactions include the cyano and ester functional groups, which participate in the formation of the polymer network .
Comparison with Similar Compounds
Cyanic acid, 4-methylphenyl ester can be compared with other cyanate esters, such as:
Phenyl cyanate: Similar in structure but lacks the methyl group, resulting in different physical and chemical properties.
Methyl cyanate: Contains a methyl group instead of the phenyl group, leading to variations in stability and reactivity.
Ethyl cyanate: Another similar compound with an ethyl group, which affects its polymerization behavior and applications. The uniqueness of this compound lies in its specific combination of the cyano and 4-methylphenyl groups, which confer distinct properties and make it suitable for specialized applications.
Properties
IUPAC Name |
(4-methylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMKNMPRUHJNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484677 | |
| Record name | Cyanic acid, 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-58-9 | |
| Record name | Cyanic acid, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)











![Methyl 2-[1-(2-pyridinyl)propylidene]hydrazinecarbodithioate](/img/structure/B1625830.png)
